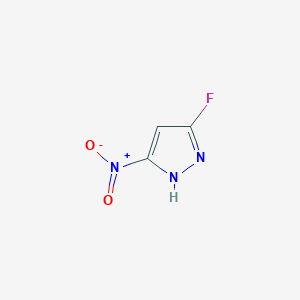

3-Fluoro-5-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemistry and Related Disciplines

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a foundational scaffold in modern chemistry. google.com.nabohrium.com Its derivatives are integral to medicinal chemistry, with applications as antitumor, anti-inflammatory, antimicrobial, and antidepressant agents. researchgate.netontosight.ai The pyrazole nucleus is a key component in numerous commercial drugs, highlighting its importance in pharmaceutical development. researchgate.net Beyond medicine, pyrazole derivatives are crucial in agrochemicals, finding use as herbicides and fungicides. evitachem.com In materials science, the incorporation of pyrazole moieties into polymers and other materials can impart specialized properties such as thermal stability and conductivity. evitachem.com The versatility of the pyrazole ring, stemming from its stable aromatic nature and the ability to be readily functionalized, ensures its continued prominence in diverse research fields. google.com.na

Historical Context and Evolution of Research on Halogenated and Nitrated Pyrazoles

The study of pyrazoles dates back to the late 19th century, with Ludwig Knorr first synthesizing a pyrazole derivative in 1883. energetic-materials.org.cn The fundamental methods for creating the pyrazole ring were established in this early period. energetic-materials.org.cn Over time, research expanded to include the introduction of various functional groups to the pyrazole core to modulate its chemical and biological properties. The incorporation of halogen atoms, particularly fluorine, became a significant area of investigation due to fluorine's unique ability to alter a molecule's lipophilicity, metabolic stability, and binding affinity. openmedicinalchemistryjournal.com

Similarly, the nitration of pyrazoles has been a long-standing area of interest, particularly in the field of energetic materials. researchgate.net The nitro group, being a strong electron-withdrawing group, significantly influences the electronic nature of the pyrazole ring and can impart explosive properties. researchgate.net The combination of both halogenation and nitration on the pyrazole scaffold is a more recent development, driven by the desire to create highly functionalized molecules for specialized applications, including advanced energetic materials and complex pharmaceutical intermediates. energetic-materials.org.cnresearchgate.net

Current Research Landscape and Emerging Trends for 3-Fluoro-5-nitro-1H-pyrazole and its Derivatives

Current research into fluorinated nitropyrazoles is largely focused on their potential as high-energy density materials and as versatile building blocks in organic synthesis. The presence of both a fluorine atom and a nitro group on the pyrazole ring creates a unique electronic environment, making these compounds valuable precursors for more complex molecules. evitachem.comnih.gov While specific research on this compound is not extensively published, the broader class of fluorinated and nitrated pyrazoles is being actively investigated.

Emerging trends point towards the development of novel synthetic methodologies that allow for precise control over the regiochemistry of fluorination and nitration. acs.org There is also a growing interest in the computational study of these molecules to predict their properties, such as detonation performance and reactivity. acs.org In medicinal chemistry, related fluorinated pyrazole derivatives are being explored for their potential as inhibitors of various enzymes and receptors. ontosight.ai The tautomeric behavior of asymmetrically substituted pyrazoles, such as this compound, is also a subject of academic inquiry, as the dominant tautomer influences the compound's reactivity and interactions. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-nitro-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2FN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGIQASGJKUOPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 5 Nitro 1h Pyrazole and Analogues

Strategies for the Introduction of Fluorine and Nitro Groups onto the Pyrazole (B372694) Ring

One major approach to synthesizing functionalized pyrazoles involves the modification of a pre-existing pyrazole ring. This requires regioselective methods to install fluorine and nitro groups at the desired C3 and C5 positions.

Electrophilic Fluorination Approaches

Direct fluorination of the pyrazole ring is most commonly achieved using electrophilic fluorinating agents. The most prominent of these is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known as Selectfluor. acs.orgnih.gov The regioselectivity of this reaction is highly dependent on the electronic properties of the pyrazole ring and the substituents it bears.

In many cases, direct fluorination of 1H-pyrazole selectively yields 4-fluoro-1H-pyrazole, as the C4 position is often the most nucleophilic. google.com However, the presence of directing groups can alter this outcome. For the synthesis of 3-fluoro-5-nitro-1H-pyrazole, a potential strategy would involve the fluorination of a 3-nitropyrazole precursor. The strong electron-withdrawing nature of the nitro group at C3 would deactivate the ring, particularly at the adjacent C4 position, potentially allowing for fluorination at C5, although this remains a synthetic challenge.

An alternative sequence, fluorination followed by nitration, has been described for the synthesis of the isomeric 3-fluoro-4-nitro-1H-pyrazole . evitachem.com This suggests that a 3-fluoropyrazole intermediate can successfully undergo nitration, highlighting the viability of sequential functionalization.

Table 1: Examples of Electrophilic Fluorination of Pyrazole Derivatives

| Starting Material | Fluorinating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| β-Methylthio-β-enaminoketones | Selectfluor | Monofluorinated enaminoketones (precursors to 3-amino-4-fluoropyrazoles) | Good | acs.org |

| 1H-Pyrazole | Electrophilic fluorinating reagent (e.g., Selectfluor) | 4-Fluoro-1H-pyrazole | Selective | google.com |

| 7-Chloro pyrazolo[1,5-a]pyrimidine | Selectfluor | 3-Fluoro-7-chloro pyrazolo[1,5-a]pyrimidine | - | kuleuven.be |

Nitration Reactions via Electrophilic Substitution

The introduction of a nitro group onto a pyrazole ring is typically achieved through electrophilic nitration, commonly using a mixture of nitric acid and sulfuric acid (mixed acid) or nitric acid in acetic anhydride (B1165640). semanticscholar.org The position of nitration is dictated by the existing substituents on the pyrazole ring.

Direct nitration of unsubstituted pyrazole can be complex. For instance, treatment with nitric acid/trifluoroacetic anhydride can lead to the 3,4-dinitrated product. semanticscholar.org A key strategy for obtaining 3(5)-nitropyrazoles involves the nitration of pyrazole to form 1-nitropyrazole, which then undergoes thermal or acid-catalyzed rearrangement to place the nitro group on the carbon framework, primarily at the C3(5) position. researchgate.netnih.gov This rearrangement is a crucial method for accessing the required 3-nitro-1H-pyrazole scaffold needed for subsequent fluorination.

Nitration of substituted pyrazoles, such as 5-chloropyrazoles, has been shown to yield 4-nitro derivatives. scispace.compleiades.online This further underscores that achieving nitration at the C5 position of a 3-fluoropyrazole would be a significant regiochemical challenge, likely requiring a multi-step approach or a cyclization strategy.

Sequential and Orthogonal Functionalization Protocols

Synthesizing this compound via direct functionalization necessitates a carefully planned sequence of reactions where the introduction of one group directs the next. Such strategies are known as sequential or orthogonal functionalization. scispace.comacs.org

One hypothetical route could begin with the synthesis of 3(5)-nitro-1H-pyrazole via the N-nitropyrazole rearrangement method. nih.gov The next step would be the regioselective introduction of a fluorine atom at the C5 position. This would likely require protection of the pyrazole nitrogen to prevent side reactions and to potentially influence the regiochemical outcome of the fluorination. The major hurdle remains overcoming the inherent preference for electrophilic attack at the C4 position.

An alternative sequential approach involves preparing a pyrazole with substituents that can be later converted to fluoro and nitro groups. For example, the synthesis of 5-amino-3,4-dinitropyrazole has been developed, where an amino group could potentially be converted to a fluoro group via a Sandmeyer-type reaction (e.g., Balz-Schiemann reaction), although this would be complicated by the presence of multiple nitro groups. researchgate.net The stability of pyrazole trifluoroborates allows for chemoselective halogenation, presenting another modular approach to building fully functionalized pyrazoles. ambeed.com

Cyclocondensation and Multi-Component Reaction Pathways

An alternative and often more regiochemically controlled approach to highly substituted pyrazoles is to construct the heterocyclic ring from precursors that already contain the desired functionalities.

Hydrazine-Based Condensation Reactions

The most classic and versatile method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov To synthesize this compound via this route, a hypothetical precursor such as a 2-fluoro-2-nitro-1,3-dicarbonyl compound would be required to react with hydrazine. While the synthesis of various fluorinated 1,3-dicarbonyls has been reported, the preparation of a dicarbonyl bearing both fluoro and nitro groups at the C2 position is not trivial. worktribe.com

More practical approaches utilize fluorinated building blocks that are more readily accessible. For instance, 2,2-difluorovinyl ketones react with hydrazine monohydrate in the presence of an acid to regioselectively produce N-unsubstituted 3-fluoropyrazoles. acs.org Similarly, 2-trifluoromethyl-1-alkenes can be converted to 3-fluoropyrazoles by reaction with hydrazines. thieme-connect.comresearchgate.net A synthetic strategy could envision incorporating a nitro group into these fluorinated precursors prior to the cyclization step.

Another powerful strategy involves the cyclocondensation of α,β-unsaturated ketones (enones) with hydrazines. Gerus and coworkers demonstrated that a fluoroenone, prepared by fluorinating an enone with XeF₂, reacts with hydrazine sulfate (B86663) to yield a fluoropyrazole in high yield. mdpi.com This opens a pathway where a nitro-substituted and fluorinated enone could serve as a direct precursor to the target molecule.

Table 2: Cyclocondensation Routes to Fluorinated Pyrazoles

| Precursor Type | Hydrazine Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2,2-Difluorovinyl ketones | Hydrazine monohydrate / TFA | 3-Fluoropyrazoles | Regiocontrolled synthesis of N-unsubstituted 3-fluoropyrazoles | acs.org |

| 2-Trifluoromethyl-1-alkenes | Monosubstituted hydrazines | Substituted 3-fluoropyrazoles | Utilizes readily accessible starting materials | thieme-connect.com |

| Fluoroenone | Hydrazine sulfate | Fluoropyrazole | High yield cyclization | mdpi.com |

| Fluorinated β-ketoesters | Hydrazines | 3,5-bis(fluoroalkyl)pyrazoles | Amenable to multi-component, large-scale synthesis | beilstein-journals.org |

Advanced Multi-Component Synthesis of Pyrazole Scaffolds

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more starting materials in a single step to form a complex product. nih.govbeilstein-journals.org Several MCRs have been developed for the synthesis of highly functionalized pyrazoles.

A recently developed three-component cyclization using dibromodifluoromethane (B1204443) (CF₂Br₂) as a novel C1F1 synthon provides access to polysubstituted 3-fluoropyrazoles. acs.org Adapting such a method to incorporate a nitro-containing component could be a potential, albeit complex, route to the target molecule. Another advanced method involves the [3+2] cycloaddition of diazo compounds with alkynes. For example, a three-component reaction of C₂F₅CH₂NH₂·HCl, NaNO₂, and electron-deficient alkynes generates C₂F₅-substituted pyrazoles in situ via a pentafluoroethyldiazomethane intermediate. beilstein-journals.org While not directly applicable, this showcases the power of cycloaddition strategies in constructing complex pyrazoles.

The synthesis of 1,3,4,5-tetra substituted pyrazoles containing a nitrofuran moiety has been achieved via a 1,3-dipolar cycloaddition between sydnones and acetylinic ketones, demonstrating that complex, nitro-containing pyrazoles can be built through cycloaddition pathways. scispace.com This suggests that a carefully designed fluorinated dipolarophile or a fluorine-containing dipole could potentially be employed in a similar strategy to access the this compound core.

Transformations and Derivatization Routes

The functionalization of the pyrazole ring is a critical aspect of synthesizing complex derivatives. Various routes, including thermal rearrangements and regioselective substitutions, allow for the controlled introduction of functional groups like nitro and fluoro moieties.

A well-established method for the synthesis of C-nitropyrazoles is the thermal rearrangement of their N-nitro precursors. This reaction typically proceeds by heating an N-nitropyrazole in a high-boiling organic solvent, leading to the migration of the nitro group from a nitrogen atom to a carbon atom on the pyrazole ring.

The process was first reported in the early 1970s, demonstrating that heating N-nitropyrazole in anisole (B1667542) at 145°C resulted in the formation of 3-nitropyrazole. Today, a common approach involves a two-step sequence: the nitration of a pyrazole to yield an N-nitropyrazole, followed by its thermal rearrangement. For example, refluxing 1-nitro-1H-pyrazole in a solvent like benzonitrile (B105546) for a couple of hours efficiently yields 3-nitro-1H-pyrazole. chemicalbook.com

Mechanistic studies suggest that this transformation can occur via a Current time information in Bangalore, IN.olemiss.edu sigmatropic migration of the nitro group. chemicalbook.comnih.gov This intramolecular rearrangement is a unimolecular reaction requiring only heat. wikipedia.org While this method is extensively documented for various pyrazole derivatives, its application to substrates already containing a fluorine atom, to produce compounds like this compound, would depend on the stability of the fluorinated ring under the required thermal conditions. The electron-withdrawing nature of a fluorine atom could potentially influence the electronic distribution in the pyrazole ring and affect the course of the rearrangement.

Table 1: Thermal Rearrangement of N-Nitropyrazole

| Precursor | Product | Conditions | Yield |

| 1-Nitro-1H-pyrazole | 3-Nitro-1H-pyrazole | Reflux in benzonitrile, 2 hours | 91% chemicalbook.com |

| N-Nitropyrazole | 3-Nitropyrazole | Anisole, 145°C, 10 hours | Not specified |

Achieving the correct placement of substituents on the pyrazole ring is paramount for controlling the final compound's properties. The synthesis of an unsymmetrically substituted pyrazole like this compound requires highly regioselective methods.

One of the most common strategies for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. When using a substituted hydrazine, this reaction can often lead to a mixture of regioisomers. sci-hub.st However, reaction conditions can be optimized to favor one isomer. For instance, the use of aprotic solvents with a strong dipole moment, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. ethernet.edu.et

For synthesizing fluorinated pyrazoles, a key strategy involves the cyclization of a fluorinated precursor. A facile route to 3- or 5-fluoroalkyl-substituted pyrazoles has been developed using fluoroalkyl ynones and binucleophiles like hydrazine. acs.org The regioselectivity of the nucleophilic attack on the ynone determines the final position of the fluoroalkyl group.

Another powerful approach is the post-functionalization of a pre-formed pyrazole ring. A systematic study on the N-substitution of 3-substituted pyrazoles demonstrated that regioselective N1-alkylation and -arylation of 3-nitropyrazole can be achieved with high selectivity using a potassium carbonate base in DMSO. sci-hub.st Similarly, direct iodination of 1-aryl-3-CF₃-1H-pyrazoles can be controlled to yield either 4-iodo or 5-iodo derivatives, which can then be used in cross-coupling reactions to introduce other functionalities. rsc.org The synthesis of 4-fluoropyrazoles has also been achieved through a three-component reaction involving α-fluoronitroalkenes, hydrazines, and aldehydes. beilstein-journals.org

Table 2: Examples of Regioselective Pyrazole Synthesis

| Reactants | Method | Product(s) | Key Finding |

| 1,3-Diketones and Arylhydrazines | Condensation in DMAc | 1-Aryl-3,4,5-substituted pyrazoles | High regioselectivity achieved in aprotic, high-dipole moment solvent. ethernet.edu.et |

| Fluoroalkyl ynones and Hydrazine | Cyclization | 3- or 5-Fluoroalkyl pyrazoles | Regioselectivity controlled by the reaction pathway. acs.org |

| 3-Nitropyrazole and Alkyl/Aryl Halides | N-substitution (K₂CO₃, DMSO) | N1-substituted-3-nitropyrazoles | Highly regioselective substitution at the N1 position. sci-hub.st |

| 1-Aryl-3-CF₃-1H-pyrazoles and Iodine | Iodination | 4-Iodo- or 5-Iodo-pyrazoles | Regioselectivity controlled by reagents (CAN/I₂ for C4, n-BuLi/I₂ for C5). rsc.org |

The introduction of fluorine into heterocyclic scaffolds is a major focus in medicinal and agrochemical chemistry due to the unique properties it imparts. olemiss.edu Consequently, numerous novel synthetic methods for accessing fluorinated pyrazoles have been developed. nih.gov

A prominent strategy involves the use of fluorinated building blocks in cyclization reactions. For example, α-fluoronitroalkenes have been utilized as precursors in [3+2] annulation reactions to construct fluorinated heterocycles. chemrxiv.org A three-component synthesis using α-fluoronitroalkenes, hydrazines, and aldehydes provides a pathway to 4-fluoropyrazoles. beilstein-journals.org This method highlights the utility of readily available fluorinated starting materials.

Another innovative approach involves the reaction of pyrazole N-oxides with arynes, which allows for the regioselective synthesis of C3-hydroxyarylated pyrazoles. scholaris.ca Subsequent difluoromethylation can then be used to introduce a fluorinated group. This multi-step sequence demonstrates how a combination of modern synthetic techniques can be used to build complex, functionalized pyrazoles.

The use of fluoroalkyl ynones in reactions with binucleophiles provides a versatile and scalable route to pyrazoles with fluoroalkyl groups at either the 3- or 5-position, showcasing the power of precursor-based control of regiochemistry. acs.org These methods avoid the often harsh conditions required for direct fluorination of the heterocyclic ring.

Table 3: Novel Synthetic Routes to Fluorinated Pyrazoles

| Method | Precursors | Product Type | Significance |

| Three-Component Reaction | α-Fluoronitroalkenes, Hydrazines, Aldehydes | 4-Fluoropyrazoles | Utilizes fluorinated building blocks for direct construction of the fluorinated ring. beilstein-journals.org |

| N-Oxide-Aryne Coupling | Pyrazole N-oxides, Arynes | C3-Hydroxyarylated pyrazoles | Allows for subsequent introduction of fluorinated groups (e.g., difluoromethylation). scholaris.ca |

| Cyclization of Ynones | Fluoroalkyl ynones, Hydrazine | 3- or 5-Fluoroalkyl pyrazoles | Provides regioselective access to fluoroalkylated pyrazoles on a multigram scale. acs.org |

| Microwave-Assisted Synthesis | Pyrazole chalcones, Phenyl hydrazine hydrochlorides | Fluoro substituted pyrazolylpyrazolines | Efficient synthesis with good to excellent yields. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 5 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 3-Fluoro-5-nitro-1H-pyrazole, providing unambiguous evidence for its atomic framework and substituent arrangement.

Proton (¹H NMR) and Carbon (¹³C NMR) Spectral Analysis for Structural Confirmation

The ¹H and ¹³C NMR spectra provide fundamental confirmation of the pyrazole (B372694) core and the positions of the fluoro and nitro substituents. In a typical ¹H NMR spectrum, the pyrazole ring proton gives rise to a characteristic signal. The chemical shift of this proton is influenced by the electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom.

The ¹³C NMR spectrum is equally informative. The carbon atoms of the pyrazole ring exhibit distinct resonances, with their chemical shifts being significantly affected by the attached functional groups. The carbon atom bonded to the fluorine (C-3) shows a characteristic splitting pattern due to C-F coupling, a key indicator of fluorination. The carbon atom attached to the nitro group (C-5) is typically shifted downfield due to the group's strong deshielding effect.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives

| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1-Benzyl-3-nitro-1H-pyrazole | CDCl₃ | 7.28–7.41 (m, 6H), 6.90 (d, J = 2.4 Hz, 1H), 5.37 (s, 2H) | 155.7, 134.3, 132.3, 129.1, 128.8, 128.1, 103.4, 57.5 |

| 3-Nitro-1-phenethyl-1H-pyrazole | CDCl₃ | 7.18– 7.31 (m, 4H), 7.09 (dd, J = 6.0, 1.5 Hz, 2H), 6.78 (d, J = 2.4 Hz, 1H), 4.43 (t, J = 7.8 Hz, 2H), 3.21 (t, J = 7.8 Hz, 2H) | 155.8, 136.8, 132.5, 128.8, 128.6, 127.1, 102.6, 55.3, 36.4 |

| 3-Nitro-1-(4-nitrophenyl)-1H-pyrazole | DMSO-d₆ | 8.99 (d, J = 2.7 Hz, 1H), 8.43 (d, J = 8.7 Hz, 2H), 8.22 (d, J = 8.7 Hz, 2H), 7.44 (d, J = 2.7 Hz, 1H) | 157.6, 146.8, 143.0, 133.2, 125.8, 120.4, 105.8 |

Note: Data for illustrative purposes, showing typical chemical shift ranges for substituted pyrazoles. sci-hub.st

Advanced 2D NMR Techniques (e.g., HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

To unequivocally establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the definitive assignment of proton signals to their corresponding carbon atoms in the pyrazole ring. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for confirming the placement of the fluoro and nitro groups by observing correlations between the pyrazole ring proton and the carbon atoms at positions 3 and 5. researchgate.netmdpi.com For instance, a correlation between the H-4 proton and the C-3 and C-5 carbons would solidify the substitution pattern.

The combination of these 2D NMR experiments provides a comprehensive and unambiguous structural assignment of this compound. nih.govgrafiati.comresearchgate.net

Fluorine (¹⁹F NMR) and Nitrogen (¹⁵N NMR) Spectroscopy for Halogen and Nitrogen Environments

Given the presence of fluorine and nitrogen atoms, ¹⁹F and ¹⁵N NMR spectroscopy offer direct insights into their respective chemical environments.

¹⁹F NMR: As fluorine has a 100% natural abundance of the NMR-active ¹⁹F isotope, this technique is highly sensitive. The ¹⁹F NMR spectrum of this compound will show a single resonance, and its chemical shift provides information about the electronic environment of the fluorine atom. olemiss.edu Coupling between the fluorine and the pyrazole ring proton (H-4) and carbon (C-3, C-4) can also be observed, further confirming the structure. mdpi.comsemanticscholar.orgacs.org

¹⁵N NMR: Although the natural abundance of the NMR-active ¹⁵N isotope is low, ¹⁵N NMR can be a powerful tool. The chemical shifts of the two nitrogen atoms in the pyrazole ring will be distinct. The nitrogen atom closer to the electron-withdrawing nitro group is expected to be significantly deshielded compared to the other ring nitrogen. csic.es These chemical shifts are sensitive to tautomerism and the electronic effects of the substituents. semanticscholar.org

Table 2: Representative ¹⁹F and ¹⁵N NMR Data for Fluorinated and Nitrogen-containing Heterocycles

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Key Information |

| ¹⁹F | Fluorinated Pyrazoles | δ -110 to -190 | Electronic environment of fluorine, C-F and H-F coupling constants. rsc.orgbeilstein-journals.org |

| ¹⁵N | Pyrazole Derivatives | δ -80 to -180 | Tautomeric forms, electronic effects of substituents on nitrogen atoms. semanticscholar.orgcsic.es |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Interpretation of Vibrational Modes for Functional Group Identification and Molecular Dynamics

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to specific molecular vibrations.

N-H and C-H Stretching: The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. The aromatic C-H stretching vibration is expected in the 3000-3100 cm⁻¹ range.

Nitro Group Vibrations: The nitro group (NO₂) gives rise to two characteristic and strong absorption bands: an asymmetric stretching vibration (ν_as(NO₂)) typically found between 1500 and 1600 cm⁻¹, and a symmetric stretching vibration (ν_s(NO₂)) which appears in the 1300-1400 cm⁻¹ region. orientjchem.org

C-F Stretching: The C-F stretching vibration is expected to produce a strong absorption band in the fingerprint region, generally between 1000 and 1400 cm⁻¹. mdpi.com

Pyrazole Ring Vibrations: The pyrazole ring itself has a set of characteristic stretching and bending vibrations that contribute to the complexity of the fingerprint region (below 1500 cm⁻¹). researchgate.netresearchgate.net

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The combination of both techniques allows for a more complete assignment of the vibrational modes. acs.orgscialert.net

Table 3: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (pyrazole) | Stretching | 3100 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| NO₂ | Asymmetric Stretching | 1500 - 1600 orientjchem.org |

| NO₂ | Symmetric Stretching | 1300 - 1400 orientjchem.org |

| C-F | Stretching | 1000 - 1400 |

| Pyrazole Ring | Ring Stretching/Bending | < 1500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structural features through the analysis of its fragmentation pattern. x-mol.comrsc.org

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₃H₂FN₃O₂), the expected molecular weight is approximately 131 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. rsc.orgfluorine1.ru

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, common fragmentation pathways may include:

Loss of the nitro group (NO₂)

Loss of a fluorine atom (F)

Cleavage of the pyrazole ring

The analysis of these fragmentation patterns helps to piece together the structure of the original molecule and provides further confirmation of the connectivity established by NMR spectroscopy. nist.govresearchgate.net

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing of this compound

A comprehensive search of publicly available scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported. Consequently, detailed experimental data regarding its solid-state molecular architecture and crystal packing, including unit cell dimensions, space group, and specific intermolecular interactions, are not available.

While the crystallographic structures of numerous related pyrazole derivatives have been determined, including various fluorinated and nitrated analogues, direct extrapolation of these findings to predict the precise crystal structure of this compound would be speculative. The interplay of the fluorine atom and the nitro group at the C3 and C5 positions, respectively, along with the acidic proton at the N1 position, would uniquely influence the crystal packing through a specific combination of hydrogen bonding, dipole-dipole interactions, and potential π-π stacking.

For context, studies on related compounds offer insights into the types of structures that might be observed:

Hydrogen Bonding: The N-H proton of the pyrazole ring is a strong hydrogen bond donor, and the pyrazole nitrogen atoms are effective acceptors. This typically leads to the formation of hydrogen-bonded supramolecular motifs, such as dimers, trimers, or catemeric (chain-like) structures in the solid state. The specific motif is highly dependent on the steric and electronic nature of the substituents on the pyrazole ring.

Influence of Nitro Group: The nitro group is a strong electron-withdrawing group and can participate in various intermolecular interactions, including hydrogen bonds (with the N-H group) and interactions with other nitro groups or the pyrazole ring.

Influence of Fluorine: The fluorine substituent can influence crystal packing through dipole-dipole interactions and by participating in weak hydrogen bonds (C-H···F).

Without experimental data for this compound, a detailed analysis of its crystal structure remains elusive. The determination of its solid-state architecture would require the synthesis of single crystals of the compound and subsequent analysis using single-crystal X-ray diffraction.

Computational and Theoretical Investigations of 3 Fluoro 5 Nitro 1h Pyrazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common and reliable tool for predicting a wide range of molecular properties.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, primarily using DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p) or aug-cc-pVDZ), would be the first step in characterizing 3-fluoro-5-nitro-1H-pyrazole. acrhem.org These calculations would optimize the molecule's geometry to find its most stable three-dimensional structure.

From this optimized structure, key energetic and electronic properties can be determined. For instance, the heat of formation (HOF) is a critical parameter for potential energetic materials. Theoretical studies on other nitropyrazoles, such as 3,4,5-trinitro-1H-pyrazole, have shown that DFT calculations can predict HOF values that are crucial for assessing their energy content. nih.gov The planarity of the pyrazole (B372694) ring and the orientation of the nitro and fluoro substituents would significantly influence the molecule's stability and electronic distribution. For example, in studies of other nitropyrazoles, the twist of the nitro group relative to the pyrazole ring was found to be a key structural feature. acrhem.org

Table 1: Illustrative Geometric Parameters of Related Pyrazole Derivatives (Calculated via DFT)

| Parameter | Pyrazole acrhem.org | 3-Nitropyrazole acrhem.org | 4-Nitropyrazole acrhem.org |

| Bond Lengths (Å) | |||

| N1-N2 | 1.343 | 1.353 | 1.365 |

| N2-C3 | 1.332 | 1.328 | 1.324 |

| C3-C4 | 1.423 | 1.432 | 1.408 |

| C4-C5 | 1.381 | 1.373 | 1.393 |

| C5-N1 | 1.335 | 1.359 | 1.341 |

| **Bond Angles (°) ** | |||

| C5-N1-N2 | 112.5 | 110.8 | 111.9 |

| N1-N2-C3 | 104.9 | 107.0 | 105.1 |

| N2-C3-C4 | 111.1 | 109.8 | 111.4 |

Note: This table presents data for related compounds to illustrate the type of information obtained from DFT calculations. Data for this compound is not available in the cited sources.

Prediction of Vibrational Frequencies and Spectroscopic Corroboration

DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov For this compound, theoretical vibrational analysis would help in assigning the characteristic stretching and bending modes of its functional groups, such as the C-F, C-NO2, N-H, and pyrazole ring vibrations.

In studies of pyrazole and its derivatives, calculated vibrational frequencies, when appropriately scaled, show good agreement with experimental data. nih.govresearchgate.net For instance, the N-H stretching frequency in pyrazole monomers is calculated to be around 3400-3500 cm⁻¹, though this is sensitive to hydrogen bonding effects. researchgate.net The symmetric and asymmetric stretching modes of the NO2 group, typically found in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively, would be of particular interest in characterizing the energetic nature of the title compound. acrhem.org

Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Functional Groups in Related Molecules

| Vibrational Mode | Pyrazole nih.gov | 3,5-dimethylpyrazole nih.gov |

| N-H Stretch | 3523 | 3517 |

| Ring C-H Stretch | 3135, 3127 | - |

| Ring N-N Stretch | 1060 | 1045 |

| CH3 Symmetric Stretch | - | 2933 |

| CH3 Asymmetric Stretch | - | 2975 |

Note: This table provides examples from related compounds. Specific vibrational data for this compound is not present in the cited sources.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting tendency. wuxiapptec.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. schrodinger.com

For this compound, the presence of the electron-withdrawing nitro and fluoro groups would be expected to lower both the HOMO and LUMO energy levels, with a significant impact on the LUMO energy. This would likely result in a relatively small HOMO-LUMO gap, suggesting a higher reactivity, which is a common feature of energetic materials. nih.gov

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity index. derpharmachemica.com These indices provide a quantitative measure of the molecule's reactivity and potential interaction with other chemical species. The molecular electrostatic potential (MEP) surface would also be calculated to identify the positive and negative regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively. acrhem.orgacs.org For nitropyrazoles, the region around the nitro groups is typically highly positive (electrophilic). acrhem.orgacs.org

Table 3: Illustrative HOMO-LUMO Energies and Global Reactivity Descriptors for a Related Pyrazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -9.817 |

| LUMO Energy | -1.125 |

| Energy Gap (ΔE) | 8.692 |

| Ionization Potential (I) | 9.817 |

| Electron Affinity (A) | 1.125 |

| Electronegativity (χ) | 5.471 |

| Chemical Hardness (η) | 4.346 |

Note: Data presented is for a generic pyrazole derivative to illustrate the concept and is not specific to this compound. rdd.edu.iq

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation of the nitro group, and its interactions with other molecules in a condensed phase (e.g., in a crystal or in solution).

By simulating a system containing many molecules of this compound, one could gain insights into the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern its crystal packing. This is crucial for predicting the crystal density, which is a key parameter in determining the detonation performance of an energetic material. MD simulations have been successfully applied to study the binding of pyrazole derivatives to biological targets, providing information on the stability of protein-ligand complexes. mdpi.comnih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the structural or property descriptors of a set of compounds with their biological activity or other target properties. nih.govhilarispublisher.comresearchgate.netacs.org For a series of related pyrazole compounds, a QSAR model could be developed to predict the properties of this compound.

For instance, if the goal is to assess its potential as an energetic material, a QSAR model could be built using a dataset of known energetic pyrazoles. The model would use calculated molecular descriptors (e.g., heat of formation, molecular weight, oxygen balance, and electronic properties) to predict detonation properties or impact sensitivity. nih.gov Similarly, in a drug discovery context, QSAR models are used to predict the antimicrobial or anticancer activity of new derivatives based on their structural features. researchgate.netacs.org

Theoretical Assessment of Detonation Parameters and Energetic Material Potential

Given the presence of the nitro group, a primary application of theoretical studies on this compound would be to assess its potential as an energetic material. Theoretical calculations are a cost-effective and safe way to predict the performance of new explosive compounds.

The detonation velocity (D) and detonation pressure (P) are key performance indicators for energetic materials. These can be estimated using empirical methods like the Kamlet-Jacobs equations, which require the calculated heat of formation and density of the compound. icm.edu.plresearchgate.net DFT calculations are used to obtain the heat of formation, and the density can be estimated from the molecular volume obtained from the optimized geometry. nih.govicm.edu.pl

The thermal stability of the molecule can be assessed by calculating the bond dissociation energies (BDE) of the weakest bonds, which are likely to be the "trigger bonds" for decomposition. nih.gov For nitropyrazoles, the C-NO2 and N-NO2 bonds are often the weakest and their BDEs are indicative of the compound's sensitivity to initiation. nih.govrsc.org Studies on various nitropyrazoles have shown that their detonation properties can be comparable to or even exceed those of conventional explosives like TNT and RDX. nih.govresearchgate.netgrafiati.comgrafiati.com The introduction of a fluorine atom in this compound would likely increase its density and heat of formation, potentially leading to enhanced detonation performance.

Table 4: Illustrative Calculated Detonation Properties of Energetic Pyrazole Derivatives

| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| 3,4,5-Trinitro-1H-pyrazole nih.gov | 1.93 | 255.6 | 9.13 | 38.9 |

| 1-Methyl-3,4,5-trinitro-1H-pyrazole nih.gov | 1.83 | 240.2 | 8.84 | 34.6 |

| 1,3,4,5-Tetranitro-1H-pyrazole nih.gov | 1.99 | 358.1 | 9.47 | 42.8 |

| RDX (for comparison) icm.edu.pl | 1.82 | 61.9 | 8.75 (exp.) | 34.0 (exp.) |

Note: This table shows data for highly nitrated pyrazoles to illustrate the range of energetic performance. Data for this compound is not available in the cited sources.

Reactivity and Reaction Mechanisms of 3 Fluoro 5 Nitro 1h Pyrazole

Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 3-fluoro-5-nitro-1H-pyrazole is highly activated towards nucleophilic attack due to the potent electron-withdrawing nature of the attached functional groups. This activation is a key feature of its reactivity profile.

The fluorine and nitro groups synergistically enhance the electrophilicity of the pyrazole ring. The nitro group, with its strong -M (mesomeric) and -I (inductive) effects, delocalizes the ring's pi-electrons, creating significant electron deficiency, particularly at the carbon atoms ortho and para to its position. evitachem.com In the case of this compound, this makes the C-3 and C-5 positions highly electrophilic.

Fluorine, being the most electronegative element, exerts a powerful -I effect, further withdrawing electron density from the ring and increasing the partial positive charge on the carbon atom to which it is attached (C-3). evitachem.com This pronounced electron deficiency makes the ring highly susceptible to attack by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). mdpi.com The SNAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. mdpi.com The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups like the nitro group, which can delocalize the negative charge.

In nucleophilic substitution reactions on activated aromatic and heteroaromatic rings, halogens, particularly fluorine, are excellent leaving groups. For this compound, nucleophilic attack is expected to occur preferentially at the C-3 position, leading to the displacement of the fluoride (B91410) ion. The fluorine atom's ability to stabilize the transition state and its effectiveness as a leaving group drive this regioselectivity.

While direct studies on this compound are limited, the reactivity of analogous compounds provides significant insight. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene readily undergoes SNAr reactions where the fluorine atom is displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.govnih.govresearchgate.net This suggests a similar pattern of reactivity for this compound, with the C-3 position being the primary site for nucleophilic displacement. The C-5 position, bearing the nitro group, is also activated, but the nitro group is generally a poor leaving group compared to fluoride in SNAr reactions.

The following table details representative nucleophilic aromatic substitution reactions performed on the analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, illustrating the displacement of the fluorine atom. researchgate.net

| Entry | Nucleophile (NuH) | Base | Solvent | Product |

| 1 | Methanol (MeOH) | KOH | MeOH | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene |

| 2 | Ethanol (EtOH) | KOH | EtOH | 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene |

| 3 | Phenol (PhOH) | K₂CO₃ | DMF | 3-phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene |

| 4 | Phenylthiol (PhSH) | K₂CO₃ | DMF | 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene |

| 5 | Morpholine | K₂CO₃ | DMF | 4-(3-nitro-5-(pentafluorosulfanyl)phenyl)morpholine |

| 6 | Pyrrolidine | K₂CO₃ | DMF | 1-(3-nitro-5-(pentafluorosulfanyl)phenyl)pyrrolidine |

Electrophilic Substitution Reactions

Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position, which possesses the highest electron density in the unsubstituted ring. rrbdavc.orgquora.com However, the reactivity of this compound towards electrophiles is severely diminished. The strong deactivating effects of both the nitro group and the fluorine atom withdraw electron density from the pyrazole ring, making it highly electron-deficient and thus resistant to attack by electrophiles. nih.gov

Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, would require harsh conditions and are generally not expected to proceed readily. masterorganicchemistry.commasterorganicchemistry.com The electron-poor nature of the ring system makes it a poor nucleophile, unable to effectively attack common electrophiles. rrbdavc.org Consequently, electrophilic substitution is not a characteristic reaction pathway for this compound under normal conditions.

Reduction Chemistry of the Nitro Group to Amine Derivatives

The nitro group at the C-5 position is readily susceptible to chemical reduction, providing a versatile handle for further functionalization. The conversion of a nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. wikipedia.org This reaction significantly alters the electronic properties of the pyrazole ring, as the resulting amino group is a strong electron-donating group, which can activate the ring towards electrophilic substitution.

A variety of reducing agents can be employed to achieve this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. scispace.com Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. evitachem.comwikipedia.org The reduction of this compound would yield 5-amino-3-fluoro-1H-pyrazole.

The table below lists common reagents used for the reduction of aromatic nitro compounds. wikipedia.orgscispace.comacs.org

| Reagent System | Description |

| H₂, Pd/C | Catalytic hydrogenation using palladium on carbon is a highly efficient and clean method. |

| H₂, PtO₂ | Adams' catalyst (platinum(IV) oxide) is another effective catalyst for hydrogenation. wikipedia.org |

| Fe, HCl or CH₃COOH | Iron metal in the presence of an acid is a classic and cost-effective method for nitro group reduction. evitachem.com |

| Sn, HCl | Tin metal in hydrochloric acid is also a traditional method for this conversion. scispace.com |

| SnCl₂, HCl | Stannous chloride in acidic solution provides a milder alternative for the reduction. |

| Na₂S₂O₄ | Sodium dithionite (B78146) can be used for the reduction of nitro groups, often under milder conditions. |

Further Functionalization and Derivatization Reactions

The structure of this compound and its primary reduction product, 5-amino-3-fluoro-1H-pyrazole, offer multiple avenues for further functionalization. These derivatization reactions are crucial for synthesizing a wider range of compounds for applications in medicinal chemistry and materials science. evitachem.com

Reactions of the Pyrazole N-H: The acidic proton on the pyrazole nitrogen can be removed by a base, allowing for N-alkylation or N-acylation reactions. This provides a straightforward method to introduce various substituents at the N-1 position, which can significantly modulate the molecule's biological and physical properties.

Reactions of the Amino Group: The 5-amino-3-fluoro-1H-pyrazole, obtained from the reduction of the nitro group, is a versatile intermediate. The primary amine can be diazotized to form a diazonium salt. This salt can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -Br, -Cl) at the C-5 position. Furthermore, the amino group can readily react with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to form sulfonamides, expanding the library of accessible derivatives.

Further Nucleophilic Substitution: The fluorine at C-3 remains a viable leaving group even after the nitro group has been reduced. This allows for nucleophilic displacement reactions on the aminopyrazole derivative, enabling the synthesis of diverse 3,5-disubstituted pyrazoles.

These functionalization strategies highlight the utility of this compound as a versatile building block in synthetic organic chemistry.

Advanced Materials Science Applications of Fluoronitropyrazole Scaffolds

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The field of coordination chemistry has seen a surge of interest in pyrazole-based ligands for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The design of the organic ligand is crucial in determining the structure and function of the resulting MOF.

Pyrazole (B372694) and its derivatives are excellent ligands for the construction of MOFs due to their versatile coordination modes. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, and the ring itself can be functionalized with various groups to tune the properties of the resulting framework. The introduction of electron-withdrawing groups, such as fluoro and nitro groups, onto the pyrazole backbone can significantly impact the coordination chemistry and the properties of the resulting MOFs.

The presence of a fluorine atom can enhance the acidity of the N-H proton of the pyrazole ring, which can influence the deprotonation and coordination behavior during MOF synthesis. Furthermore, fluorination of the organic linker can lead to MOFs with increased hydrophobicity and improved stability. The electron-withdrawing nature of the nitro group can also modulate the electron density of the pyrazole ring, affecting its coordination to metal centers. While specific studies on 3-fluoro-5-nitro-1H-pyrazole as a ligand for MOF synthesis are not extensively documented, the principles of ligand design suggest that its unique electronic properties could lead to the formation of novel MOF architectures with tailored functionalities. For instance, the combination of fluoro and nitro groups could lead to MOFs with specific affinities for certain gas molecules, driven by electrostatic interactions.

Pyrazole-based MOFs have demonstrated significant potential in gas storage, separation, and catalysis. The porous nature of these materials allows for the adsorption of large quantities of gases, such as hydrogen and methane, which is crucial for energy storage applications. The tunability of the pore size and surface chemistry of pyrazole-based MOFs enables selective gas separation. For example, MOFs can be designed to selectively capture carbon dioxide from flue gas, a critical application for mitigating climate change. rsc.orgacs.org

The incorporation of functional groups into the pyrazole ligand can enhance the performance of MOFs in these applications. For instance, the presence of polar groups can increase the affinity for polar molecules like CO2. The catalytic activity of MOFs often arises from the metal nodes or from functional groups on the organic linkers. Pyrazole-based MOFs have been explored as catalysts for various organic transformations. acs.org The electronic modifications introduced by fluoro and nitro groups in this compound could potentially lead to MOFs with enhanced catalytic activity or selectivity.

| Application | Key Features of Pyrazole-Based MOFs | Potential Role of this compound |

| Gas Storage | High porosity and surface area, tunable pore size. | Enhanced affinity for specific gases due to polar functional groups. |

| Gas Separation | Selective adsorption based on pore size and chemistry. | Tailored selectivity for polar molecules like CO2 and SO2. digitellinc.com |

| Catalysis | Active metal sites and functional organic linkers. acs.org | Modified electronic properties of the metal centers, leading to enhanced catalytic activity. |

Development of Pyrazole-Containing Polymers for Functional Materials

The incorporation of pyrazole units into polymer chains can impart unique properties to the resulting materials. Functional polymers containing pyrazole moieties have been explored for various applications, including as chelating agents, catalysts, and in optoelectronic devices. The specific properties of these polymers are highly dependent on the nature of the substituents on the pyrazole ring.

The presence of electron-withdrawing fluoro and nitro groups in this compound suggests that polymers derived from this monomer would exhibit distinct electronic and chemical properties. The strong electron-withdrawing nature of these substituents would lower the electron density of the pyrazole ring, potentially influencing the polymerization process and the properties of the final polymer. For instance, in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the electronic nature of the pyrazole-based chain transfer agents plays a crucial role in controlling the polymerization of both more-activated and less-activated monomers. mdpi.com This suggests that the electronic modifications in this compound could be harnessed in controlled polymerization techniques.

While the direct polymerization of this compound is not well-documented, the general strategies for synthesizing functional polymers from pyrazole derivatives could be applied. These strategies often involve the modification of a pre-formed polymer with a functionalized pyrazole or the polymerization of a pyrazole-containing monomer. The resulting fluoronitropyrazole-containing polymers could be investigated for applications where thermal stability, chemical resistance, and specific electronic properties are required.

Exploration in Optoelectronic and Photoluminescent Materials

Pyrazole derivatives have garnered attention for their potential applications in optoelectronic and photoluminescent materials. The electronic properties of the pyrazole ring can be tuned by the introduction of various substituents, allowing for the design of molecules with specific absorption and emission characteristics.

Theoretical studies on pyrazole derivatives have shown that the presence of electron-withdrawing groups can significantly affect their optoelectronic properties. These groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the band gap of the material. This tunability is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research into Energetic Materials based on Nitropyrazole Frameworks

Nitropyrazoles are a well-established class of energetic materials, valued for their high density, good thermal stability, and high detonation performance. The pyrazole ring serves as a stable backbone for the attachment of multiple nitro groups, which are the primary source of energy in these compounds.

The performance of energetic materials is intrinsically linked to their molecular and crystal structure. Key properties such as density, heat of formation, detonation velocity, and sensitivity are all influenced by the arrangement of atoms and functional groups within the molecule and how these molecules pack in the solid state.

In the context of nitropyrazole-based energetic materials, the number and position of the nitro groups are critical factors. Increasing the number of nitro groups generally leads to a higher density and a more favorable oxygen balance, resulting in improved detonation performance. The introduction of other functional groups, such as fluorine, can also have a significant impact. Fluorine is highly electronegative and can increase the density of the material. The strong C-F bond can also contribute to the thermal stability of the compound.

Table of Energetic Properties of Related Nitropyrazole Compounds

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| 3,5-Dinitropyrazole | 1.83 | 8.58 | 31.5 |

| 3,4-Dinitropyrazole | 1.86 | 8.75 | 34.0 |

| 1,3,5-Trinitropyrazole | 1.91 | 9.10 | 38.0 |

| 1,3,4,5-Tetranitropyrazole | 1.98 | 9.65 | 42.7 |

Note: The data presented in this table is for comparative purposes and is based on reported values for similar nitropyrazole compounds. The properties of this compound may vary.

The study of structure-property relationships in high-energy density materials is an ongoing area of research. Computational modeling plays a crucial role in predicting the properties of new energetic compounds, guiding synthetic efforts towards molecules with optimal performance and safety characteristics. The fluoronitropyrazole scaffold represents a promising area for the design of next-generation energetic materials.

Medicinal Chemistry and Biological Activity of 3 Fluoro 5 Nitro 1h Pyrazole Derivatives

Pharmacological Profiling and Therapeutic Potential

Derivatives of 3-Fluoro-5-nitro-1H-pyrazole are being investigated for a range of therapeutic applications. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom on the pyrazole (B372694) ring creates a unique electronic environment that can influence interactions with biological targets. While research specifically on this compound derivatives is still emerging, the broader class of fluoro and nitro substituted pyrazoles has demonstrated significant potential across several therapeutic areas.

The anticancer potential of pyrazole derivatives is a significant area of research. While specific studies on this compound derivatives are limited, related compounds containing both fluoro and nitro moieties have shown promise. For instance, a series of novel fluoro and nitro pyrazoline derivatives have been synthesized and evaluated for their in vitro cytotoxicity against breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines. Certain compounds in this series demonstrated good cytotoxicity and were found to induce cell cycle arrest at the G1/S phase, ultimately leading to apoptosis. Mechanistic studies have suggested that some of these compounds may exert their anticancer effects through the inhibition of Poly (ADP-ribose) polymerase (PARP).

The broader class of pyrazole derivatives has been extensively studied as inhibitors of various kinases involved in cancer progression. Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. While direct evidence for this compound derivatives as CDK inhibitors is not yet available, other pyrazole-based molecules have been successfully developed as potent CDK inhibitors. Similarly, Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, which play a key role in tumor angiogenesis, are another important target for pyrazole-containing compounds. The substitution pattern on the pyrazole ring is critical for potent VEGFR inhibition.

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Certain fluoroquinolone antibiotics, which share some structural similarities with fluorinated heterocycles, are known to inhibit topoisomerase II. nih.gov Although direct inhibition of topoisomerases by this compound derivatives has not been explicitly reported, this remains a plausible mechanism of action that warrants further investigation, given the DNA-interacting potential of nitroaromatic compounds.

Table 1: Anticancer Activity of Representative Fluoro and Nitro Pyrazoline Derivatives

| Compound ID | Cancer Cell Line | Cytotoxicity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| 3e | MCF-7 | Good | Induces G1/S cell cycle arrest, apoptosis |

| 4c | MCF-7 | Good | PARP inhibition, induces apoptosis |

| 3d | A549 | Substantial | Induces G1/S cell cycle arrest, apoptosis |

| 4b | A549 | Substantial | Induces G1/S cell cycle arrest, apoptosis |

Note: Data is based on studies of a series of fluoro and nitro pyrazoline derivatives, not specifically this compound.

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with the most notable example being the selective COX-2 inhibitor celecoxib (B62257). The anti-inflammatory effects of pyrazoles are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. While direct studies on this compound are lacking, a novel pyrazole derivative, FR140423 [3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole], has demonstrated potent and selective inhibition of COX-2. nih.gov This compound exhibited significant anti-inflammatory effects in animal models, being two- to three-fold more potent than indomethacin, without causing gastric lesions. nih.gov Furthermore, FR140423 displayed analgesic effects that were suggested to be mediated, in part, by opioid pathways, as they were blocked by naloxone. nih.gov This dual mechanism of action is a unique feature among NSAIDs. nih.gov

The pyrazole scaffold is a common feature in many antimicrobial, antifungal, and antiviral agents. The incorporation of fluorine and nitro groups can enhance the antimicrobial activity of organic molecules.

In the realm of antimicrobial activity, pyrazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com The substitution pattern on the pyrazole ring plays a crucial role in determining the antibacterial spectrum and potency. For instance, the presence of chloro, bromo, fluoro, and nitro substituents at the third and fifth positions of the pyrazole ring has been suggested to enhance antibacterial activity. semanticscholar.org

Regarding antifungal efficacy, fluoro-substituted pyrazoles have demonstrated a wide range of biological activities, including antifungal properties. nih.gov Studies on fluorinated 4,5-dihydro-1H-pyrazole derivatives have shown inhibitory activity against various phytopathogenic fungi. For example, a 2-chlorophenyl derivative of a fluorinated pyrazole aldehyde was found to be the most active against Sclerotinia sclerotiorum and F. culmorum. nih.gov

In terms of antiviral potential, pyrazole derivatives have been investigated for their activity against a variety of viruses. nih.govresearchgate.netresearchgate.net While specific data for this compound is not available, the broader class of pyrazole derivatives has shown promise. For instance, certain pyrazole derivatives have been evaluated for their activity against coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, with some compounds exhibiting potent inhibition at lower concentrations. nih.gov

The versatility of the pyrazole scaffold extends to other therapeutic areas, including metabolic and neurological disorders.

In the context of antidiabetic activity, various pyrazole derivatives have been explored as potential hypoglycemic agents. nih.govnih.gov Some substituted pyrazole-3-one derivatives have been designed and synthesized as potential hypoglycemic agents, with their activity rationalized through molecular docking studies with peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov

The neuroprotective potential of pyrazole derivatives is an emerging area of interest. turkjps.orgnih.govacgpubs.org Certain N-propananilide derivatives bearing a pyrazole ring have shown remarkable neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in cellular models. turkjps.org

Anticonvulsant activity is another well-documented pharmacological property of pyrazole derivatives. nih.govnih.govmdpi.com Numerous studies have demonstrated the efficacy of substituted pyrazoles in animal models of seizures, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Design

While specific SAR studies for this compound derivatives are not extensively documented, general principles from the broader class of pyrazole derivatives can provide valuable insights for molecular design. The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.

For instance, in the context of anti-inflammatory activity, the presence of a sulfonamide or methylsulfonyl group at the para-position of a phenyl ring at N-1 is a key feature for selective COX-2 inhibition, as seen in celecoxib and related analogs. The nature of the substituents at positions 3 and 5 of the pyrazole ring also significantly influences potency and selectivity.

In the design of anticancer agents, the substituents on the pyrazole core can be tailored to target specific enzymes like kinases. The introduction of fluorine atoms can enhance binding affinity through favorable interactions with the target protein and can also improve metabolic stability and pharmacokinetic properties. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the molecule and may also be involved in specific interactions with the biological target.

Drug Discovery Strategies and Optimization

The discovery and optimization of this compound-based drug candidates would likely follow established drug discovery paradigms. A common strategy involves the synthesis of a library of analogs with systematic variations of the substituents on the pyrazole ring and any appended functionalities. These compounds would then be screened in a battery of in vitro and in vivo assays to identify initial hits.

Lead optimization would then focus on improving the potency, selectivity, and pharmacokinetic properties of the hit compounds. This iterative process involves chemical synthesis, biological evaluation, and computational modeling to guide the design of new analogs. For example, if a this compound derivative shows promising anticancer activity, further optimization might involve modifying the substituents at other positions of the pyrazole ring to enhance its interaction with a specific kinase or to improve its solubility and metabolic stability.

Computational tools such as molecular docking can be employed to predict the binding modes of these derivatives within the active site of a target protein, thereby informing the design of more potent inhibitors. Quantitative structure-activity relationship (QSAR) studies can also be utilized to correlate the structural features of the compounds with their biological activity, providing a predictive model for the design of new derivatives with improved therapeutic potential.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Celecoxib |

| FR140423 (3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole) |

| Indomethacin |

High-Throughput Screening for Lead Compound Identification

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target. ewadirect.comresearchgate.net This process utilizes automation and miniaturized assays to test hundreds of thousands of compounds in a short period, accelerating the initial stages of lead discovery. ewadirect.comnih.gov Compound libraries screened via HTS often contain a wide array of molecular scaffolds, including heterocyclic structures like pyrazole and its derivatives.

The core principle of HTS involves designing a robust and sensitive bioassay that produces a measurable signal in response to a compound's interaction with a target, such as an enzyme or a receptor. researchgate.net This assay is then used to screen a large collection of compounds, which would include molecules like this compound and its analogs. nih.gov For example, a large-scale screening of nearly 300,000 compounds was conducted to identify leads with activity against various life stages of Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov

Hits identified from the primary screen are subjected to a series of secondary and tertiary assays to confirm their activity, determine potency (e.g., IC50 values), and assess properties like cytotoxicity against mammalian cell lines to ensure a suitable selectivity window. nih.gov This sequential screening process filters the initial large pool of compounds down to a manageable number of promising lead compounds. These leads, which can originate from various chemical classes including pyrazoles, then serve as the starting point for medicinal chemistry optimization efforts to improve their pharmacological properties. ewadirect.comnih.gov

Molecular Docking and Pharmacophore Mapping for Target Interaction Studies

Computational techniques such as molecular docking and pharmacophore mapping are integral to understanding how pyrazole derivatives interact with biological targets at a molecular level. nih.gov These in silico methods provide insights that guide the rational design and optimization of lead compounds. researchgate.net

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. nih.govijpbs.com Studies on various 1H-pyrazole derivatives have used docking simulations to elucidate their binding modes with key protein targets implicated in diseases like cancer. For instance, docking studies have been performed against receptor tyrosine kinases and other protein kinases to screen for potential inhibitors. nih.govresearchgate.net These simulations reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole ligand and specific amino acid residues in the protein's active site. nih.gov The binding energy, calculated as a result of these interactions, provides a theoretical estimation of the compound's potency. researchgate.netekb.eg

Table 1: Molecular Docking Results for Various Pyrazole Derivatives Against Protein Kinase Targets.| Pyrazole Derivative | Protein Target | Binding Energy (kJ/mol) | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 | nih.govresearchgate.net |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A (2W1G) | -8.57 | nih.govresearchgate.net |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | CDK2 (2VTO) | -10.35 | nih.govresearchgate.net |

Pharmacophore mapping is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. pjps.pk A pharmacophore model can be generated based on a set of active compounds, defining key features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. pjps.pknih.gov For pyrazole derivatives with antiproliferative activity, a three-point pharmacophore model was developed consisting of two hydrophobic groups and one hydrogen bond acceptor. pjps.pk Similarly, a five-point model (AADHR_1) was generated for pyrazole derivatives with anti-tubercular activity against the InhA enzyme. nih.gov Such models are then used in virtual screening campaigns to search large compound databases for novel molecules that fit the pharmacophore and are therefore likely to be active. nih.govacs.org

Applications in Radiopharmaceutical Development (e.g., Fluorine-18 (B77423) PET Tracers)

The pyrazole scaffold is recognized as a valuable platform for the development of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and medical research. nih.govnih.gov The incorporation of a fluorine atom, as in this compound, makes such derivatives particularly suitable for labeling with the positron-emitting radionuclide fluorine-18 ([18F]). nih.govnih.gov Fluorine-18 is the most widely used radioisotope for PET imaging due to its favorable physical characteristics, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images. frontiersin.orgopenmedscience.com

The development of [18F]-labeled pyrazole derivatives has been a significant area of research over the past two decades. nih.govnih.gov These radiotracers are designed to bind selectively to specific biological targets, such as receptors or enzymes that are overexpressed in disease states. For example, fluorinated pyrazolo[3,4-d]pyrimidine derivatives have been developed and evaluated as potential PET radiotracers for imaging the adenosine (B11128) A2A receptor (A2AR), which is important in neurodegenerative disorders. mdpi.com

The radiosynthesis of these tracers often involves a nucleophilic substitution reaction where [18F]fluoride displaces a suitable leaving group on a precursor molecule. openmedscience.comrsc.org Researchers have successfully synthesized various [18F]pyrazole-based PET radioligands. One such example is [18F]anle138b, a pyrazole-based tracer developed for imaging α-synuclein aggregates, which are hallmarks of Parkinson's disease. nih.gov The development of these targeted imaging agents underscores the utility of the fluorinated pyrazole core in advancing molecular imaging and enabling better diagnosis and monitoring of diseases. nih.govnih.gov

Agrochemical Research and Environmental Considerations

Development as Pesticides, Herbicides, and Fungicides

The pyrazole (B372694) scaffold is a versatile building block in the synthesis of a wide array of agrochemicals. nih.govscispace.com The introduction of fluorine and nitro functional groups to this core structure is a strategic approach to modulate the biological efficacy and spectrum of activity of the resulting compounds. Research has shown that fluorinated organic compounds are increasingly prominent in the development of modern crop protection products. nih.gov

Fungicides: A significant area of research has been the development of pyrazole-based fungicides. Many commercial fungicides are succinate dehydrogenase inhibitors (SDHIs) that feature a pyrazole ring. nih.gov The fungicidal activity of pyrazole derivatives has been demonstrated against a range of plant pathogenic fungi. For instance, novel pyrazole analogues have shown efficacy against Fusarium graminearum and Colletotrichum micotianae. nih.gov The structure-activity relationship studies of these compounds often reveal that the nature and position of substituents on the pyrazole ring are critical for their antifungal potency. nih.gov In one study, pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline moiety exhibited significant fungicidal activities, with some compounds showing comparable efficacy to the commercial fungicide pyraclostrobin against Gaeumannomyces graminis var. tritici. researchgate.net